2-Chlorothieno[3,2-b]pyridine
Overview
Description
2-Chlorothieno[3,2-b]pyridine is a heterocyclic compound that belongs to the class of thienopyridines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached to the second position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes . The reaction is performed at temperatures ranging from 65°C to 100°C with varying amounts of the reagent.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include cyclic amines and boronic acids, often used in Suzuki coupling reactions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different physical and chemical properties based on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-b]pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar structural features but different substitution patterns.
Thieno[3,2-c]pyridine: A related compound with the thiophene and pyridine rings fused in a different orientation.
Uniqueness: 2-Chlorothieno[3,2-b]pyridine is unique due to the presence of the chlorine atom at the second position of the thiophene ring, which imparts distinct reactivity and properties compared to other thienopyridine derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chlorothieno[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHXBAHAGHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529353 | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-14-7 | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94191-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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